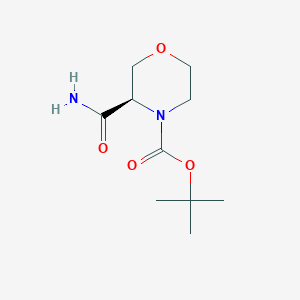
1-(Trifluoromethyl)naphthalene-3-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C13H8F3N. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-acetonitrile typically involves the introduction of a trifluoromethyl group to a naphthalene derivative followed by the addition of an acetonitrile group. One common method involves the trifluoromethylation of naphthalene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to a nucleophilic substitution reaction with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters, thiol derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphthalene-3-acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-acetonitrile involves its interaction with molecular targets through its trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better interaction with biological membranes and enzymes. The compound can participate in various biochemical pathways, including those involving oxidative stress and redox reactions .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the acetonitrile group.
3-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group and a nitrile group but on a benzene ring instead of a naphthalene ring.
1-(Trifluoromethyl)benzene: Contains only the trifluoromethyl group on a benzene ring.
Uniqueness: 1-(Trifluoromethyl)naphthalene-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C13H8F3N |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-8-9(5-6-17)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
Clé InChI |
OMOSPWKVHWIRSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)





![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)

![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)



![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)
![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)
